1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:
Formation of the cyclohexenyl ethyl intermediate: This can be achieved through the alkylation of cyclohexene with an appropriate ethylating agent under acidic or basic conditions.
Synthesis of the pyrrolidinone derivative: The pyrrolidinone ring can be synthesized via a multi-step process involving the condensation of an amine with a keto acid, followed by cyclization.
Coupling of intermediates: The final step involves the coupling of the cyclohexenyl ethyl intermediate with the pyrrolidinone derivative in the presence of a coupling reagent such as carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)carbamate
- 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea
Uniqueness
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged to develop novel applications and therapeutic agents.
Biological Activity
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyclohexenyl group and a pyrrolidinyl moiety, which contribute to its biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmitter release and cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Anticancer Properties
Recent studies have indicated that this compound shows promise as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed moderate antibacterial activity, suggesting potential applications in treating bacterial infections.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor growth compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial screening of this compound against clinical isolates. The findings suggested that it could be a lead compound for developing new antibiotics, particularly against resistant strains.
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18-13-16(14-22(18)17-9-5-2-6-10-17)21-19(24)20-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,16H,1,3-4,8,11-14H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERRFVSPQYYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.